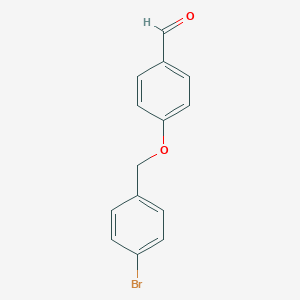

4-(4-Bromobenzyloxy)benzaldehyde

Description

Properties

IUPAC Name |

4-[(4-bromophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCGRPJQAXHMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353247 | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149833-95-4 | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149833-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromobenzyloxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route is the Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2] This document details the experimental protocol, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.[3] The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether linkage.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Parameters

| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.0 - 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.5 |

| Solvent (e.g., DMF, Acetone) | - | - | - |

| Reaction Temperature | - | - | Room Temperature to 100°C |

| Reaction Time | - | - | 3 - 24 hours |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 |

| Appearance | White to off-white solid |

| Melting Point | 98-102 °C (unpurified) |

| ¹H NMR (CDCl₃, δ ppm) | 9.89 (s, 1H, CHO), 7.85-7.01 (m, 8H, Ar-H), 5.32 (s, 2H, OCH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | 192.82 (C=O), 163.5, 135.5, 132.0, 131.0, 129.5, 128.0, 122.0, 115.0, 70.0 (OCH₂) |

Experimental Protocol

This protocol is a generalized procedure based on the Williamson ether synthesis for preparing this compound.[1][4][5]

Materials:

-

4-Hydroxybenzaldehyde

-

4-Bromobenzyl bromide

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.5 eq), and a suitable anhydrous solvent such as DMF or acetone.

-

Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.1 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-100°C and maintain stirring.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.

-

Purification:

-

Extraction: Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.[6]

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 149833-95-4 [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to 4-(4-Bromobenzyloxy)benzaldehyde (CAS: 149833-95-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Bromobenzyloxy)benzaldehyde, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. It covers the compound's chemical properties, detailed synthesis protocols, and its potential roles in drug discovery and materials science.

Core Chemical Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted at the para-position with a 4-bromobenzyloxy group.[1] This structure provides two key reactive sites: the aldehyde group, which can undergo various transformations like oxidation and reduction, and the bromine atom on the benzyl group, which is ideal for metal-catalyzed cross-coupling reactions.[1]

| Property | Value | Source |

| CAS Number | 149833-95-4 | [2][3][4] |

| Molecular Formula | C14H11BrO2 | [1][2] |

| Molecular Weight | 291.14 g/mol | [1][2] |

| IUPAC Name | 4-[(4-bromophenyl)methoxy]benzaldehyde | [1] |

| Synonyms | 4-((4-Bromobenzyl)oxy)benzaldehyde | [5][6] |

| Appearance | White to off-white crystalline powder | [7] |

Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, the following data can be predicted based on the analysis of closely related analogs such as 4-((4-Chlorobenzyl)oxy)benzaldehyde and comparative spectral data of other para-substituted benzaldehydes.[8][9]

| Predicted Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.80-9.90 (s, 1H, CHO), 7.80-7.85 (d, 2H, ArH), 7.50-7.55 (d, 2H, ArH), 7.30-7.35 (d, 2H, ArH), 7.00-7.05 (d, 2H, ArH), 5.10 (s, 2H, CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 190.8, 163.5, 135.5, 132.0, 130.5, 129.5, 122.0, 115.2, 70.0 |

Note: The predicted values are for reference and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The primary synthesis route for this compound is a nucleophilic substitution reaction (specifically, a Williamson ether synthesis) between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.[1]

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the synthesis of analogous benzyloxybenzaldehyde compounds.[10]

Materials:

-

4-hydroxybenzaldehyde

-

4-bromobenzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.05 eq), and anhydrous potassium carbonate (3.5 eq) in ethanol.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for approximately 14 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue thoroughly with ethyl acetate.

-

Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in diethyl ether. Wash the ether solution sequentially with a 5% sodium hydroxide solution, distilled water, and finally with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound as colorless crystals.

Applications in Drug Discovery and Research

This compound is a valuable building block due to its dual reactivity. Its utility spans several areas of chemical and pharmaceutical research.

-

Synthetic Intermediate: The bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of complex biaryl structures.[1]

-

Enzyme Inhibition: Research indicates that the compound and its derivatives have potential as enzyme inhibitors, a critical area in drug development for various diseases.[1]

-

Antimicrobial and Anticancer Activity: Studies have highlighted the potential of this compound derivatives as antimicrobial agents.[1] Furthermore, related structures have been investigated for their anticancer properties, with one study noting effects on MCF-7 breast cancer cells.[1] The core structure is related to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5]

-

Signal Word: Warning.[5]

-

Precautionary Statements: P261, P264, P270, P271, P280.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

This product is intended for research and development purposes only.[1]

References

- 1. This compound|CAS 149833-95-4 [benchchem.com]

- 2. CAS NO. 149833-95-4 | this compound | C14H11BrO2 [localpharmaguide.com]

- 3. 149833-95-4 4-(4-溴苄氧基)苯甲醛 this compound - CAS数据库 [cheman.chemnet.com]

- 4. Sigma-Aldrich [dv-expert.org]

- 5. 149833-95-4|4-((4-Bromobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. 4-((4-Bromobenzyl)oxy)benzaldehyde,149833-95-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. adpharmachem.com [adpharmachem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 4-(4-Bromobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-(4-Bromobenzyloxy)benzaldehyde, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, identified by the CAS number 149833-95-4, is an aromatic aldehyde containing a brominated benzyloxy moiety.[1][2][3] Its chemical structure influences its physical characteristics and reactivity.

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][3] |

| Molecular Weight | 291.14 g/mol | [1][3] |

| CAS Number | 149833-95-4 | [1][2][3] |

| Melting Point | 88-92 °C | [1][2] |

| Boiling Point (Predicted) | 419.3 ± 25.0 °C | [1] |

| Appearance | Solid (form not specified) | |

| Solubility | Information not quantitatively available. Expected to be soluble in common organic solvents and have low solubility in water based on its structure. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are generalized for solid organic compounds and are applicable for the characterization of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.[4]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (88-92 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).[6]

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Determination of Boiling Point (for liquids, adaptable for high-melting solids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic substance is provided for completeness, as it is a fundamental physical property. The Thiele tube method is a common technique.

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Place a small amount of the substance into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the assembly in the Thiele tube filled with a high-boiling point liquid like mineral oil, ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently and slowly.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8]

Determination of Solubility

Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions, purification, and analysis.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer or stirring rod

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.[9]

-

To each tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the tube.[10]

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically after filtration.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the general steps a researcher would take from starting materials to a pure, characterized product.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. echemi.com [echemi.com]

- 2. citygenn.com [citygenn.com]

- 3. appchemical.com [appchemical.com]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide to 4-(4-Bromobenzyloxy)benzaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyloxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzaldehyde core linked to a brominated benzyl group via an ether linkage, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide details the chemical structure, IUPAC nomenclature, synthetic methodology, and physicochemical properties of this compound. Furthermore, it explores its emerging role as a precursor for potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in cancer stem cell survival and chemoresistance, highlighting its potential in oncological drug discovery.

Chemical Structure and Nomenclature

This compound is an organic compound with the molecular formula C₁₄H₁₁BrO₂. The molecule consists of a benzaldehyde ring where the hydroxyl group at the para-position is etherified with a 4-bromobenzyl group.

IUPAC Name: 4-[(4-bromophenyl)methoxy]benzaldehyde

Chemical Structure:

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the analysis of closely related compounds, the following properties can be predicted. For comparison, data for the analogous compounds 4-Bromobenzaldehyde and 4-(Benzyloxy)benzaldehyde are provided.

Table 1: Physicochemical Properties

| Property | This compound (Predicted) | 4-Bromobenzaldehyde (Experimental) | 4-(Benzyloxy)benzaldehyde (Experimental) |

| Molecular Formula | C₁₄H₁₁BrO₂ | C₇H₅BrO | C₁₄H₁₂O₂ |

| Molecular Weight | 291.14 g/mol | 185.02 g/mol | 212.24 g/mol |

| Appearance | White to off-white solid | White to off-white crystalline powder[1] | Colorless crystals[2] |

| Melting Point | Not available | 58-60 °C[1] | 65-66 °C (338-339 K)[2] |

Table 2: Spectroscopic Data (Predicted/Comparative)

| Spectroscopic Data | This compound (Predicted) | 4-Bromobenzaldehyde (Experimental) | 4-(Benzyloxy)benzaldehyde (Experimental) |

| ¹H NMR (CDCl₃, δ) | ~9.9 (s, 1H, -CHO), ~7.8 (d, 2H), ~7.5 (d, 2H), ~7.4 (d, 2H), ~7.1 (d, 2H), ~5.1 (s, 2H, -OCH₂-) | 9.99 (s, 1H), 7.82 (d, 2H), 7.72 (d, 2H) | 9.88 (s, 1H), 7.83 (d, 2H), 7.45-7.30 (m, 5H), 7.07 (d, 2H), 5.14 (s, 2H) |

| ¹³C NMR (CDCl₃, δ) | ~191 (C=O), ~163, ~137, ~135, ~132, ~131, ~129, ~128, ~122, ~115, ~70 (-OCH₂-) | 191.0 (CHO), 135.0 (C-Br), 132.5 (Ar-CH), 130.9 (Ar-CH), 129.9 (Ar C-CHO) | 190.8 (C=O), 163.8, 135.9, 131.9, 130.2, 128.7, 128.3, 127.5, 115.2, 70.2 (-OCH₂-)[3] |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch), ~1600 (C=C aromatic stretch), ~1250, ~1030 (C-O ether stretch) | ~1700 (C=O), ~2820, ~2720 (C-H aldehyde), ~1585 (C=C aromatic) | ~1684 (C=O), ~2835, ~2730 (C-H aldehyde), ~1600 (C=C aromatic), ~1255 (C-O ether) |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde reacts with 4-bromobenzyl bromide.

Reaction Scheme

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the analogous compound, 4-(benzyloxy)benzaldehyde.[2]

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

4-Bromobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent such as DMF or ethanol.

-

Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 3-14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If ethanol is used as the solvent, filter off the potassium carbonate. If DMF is used, pour the reaction mixture into ice water to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with deionized water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Experimental Workflow Diagram

Applications in Drug Development: Targeting Aldehyde Dehydrogenase (ALDH)

Substituted benzyloxybenzaldehyde derivatives have been identified as promising inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. The ALDH enzyme family plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.

ALDH1A3 in Cancer

The ALDH1A3 isoform is overexpressed in various types of cancer and is a well-established marker for cancer stem cells (CSCs). These CSCs are believed to be responsible for tumor initiation, metastasis, and resistance to chemotherapy. ALDH1A3 contributes to chemoresistance by detoxifying chemotherapeutic agents, such as cyclophosphamide, and by regulating cell differentiation and proliferation through the synthesis of retinoic acid from retinaldehyde.

Mechanism of Inhibition and Therapeutic Strategy

Inhibiting ALDH1A3 is a promising therapeutic strategy to target CSCs, potentially sensitizing tumors to conventional chemotherapy and reducing the likelihood of relapse. The aldehyde group of this compound and its derivatives can act as a substrate mimic, while the substituted benzyloxy moiety can provide specific interactions within the enzyme's active site, leading to potent and selective inhibition. The bromine atom can also be exploited for further structural modifications to enhance binding affinity and pharmacokinetic properties.

Signaling Pathway Diagram

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential for applications in drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis makes it an attractive starting material for the generation of compound libraries. The emerging role of its derivatives as inhibitors of ALDH1A3 underscores its importance for the development of novel anticancer therapies aimed at eradicating cancer stem cells. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Spectroscopic and Synthetic Insights into 4-(4-Bromobenzyloxy)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde. This compound is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science due to its potential as a versatile intermediate for the construction of more complex molecular architectures.

Summary of Nuclear Magnetic Resonance (NMR) Data

Precise ¹H and ¹³C NMR data for this compound are crucial for its unambiguous identification and characterization. While a directly published complete dataset was not found in the reviewed literature, the following data is predicted based on the analysis of structurally analogous compounds, particularly 4-(4-nitrobenzyloxy)benzaldehyde, and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.85 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.55 | Doublet | 2H | Aromatic protons (ortho to -Br) |

| ~7.35 | Doublet | 2H | Aromatic protons (meta to -Br) |

| ~7.10 | Doublet | 2H | Aromatic protons (meta to -CHO) |

| ~5.15 | Singlet | 2H | Methylene protons (-O-CH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehydic Carbon (-CHO) |

| ~163.5 | Aromatic Carbon (C-O) |

| ~137.0 | Aromatic Carbon (quaternary, C-CH₂) |

| ~135.5 | Aromatic Carbon (quaternary, C-CHO) |

| ~132.0 | Aromatic Carbon (CH, ortho to -CHO) |

| ~131.5 | Aromatic Carbon (CH, ortho to -Br) |

| ~129.0 | Aromatic Carbon (CH, meta to -Br) |

| ~122.0 | Aromatic Carbon (quaternary, C-Br) |

| ~115.0 | Aromatic Carbon (CH, meta to -CHO) |

| ~70.0 | Methylene Carbon (-O-CH₂-) |

Experimental Protocol: Synthesis of this compound

The following protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for analogous etherification reactions.

Materials:

-

4-Hydroxybenzaldehyde

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Brine solution

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 4-bromobenzyl bromide (1.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Visualizing the Synthesis and Structure

To further elucidate the experimental workflow and the molecular structure, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis of 4-(4-Bromobenzyloxy)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 4-(4-Bromobenzyloxy)benzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The following sections detail the anticipated spectral data, experimental methodologies, and structural elucidations critical for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

This compound is a bi-functional organic molecule incorporating an aromatic aldehyde and a brominated benzyl ether moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide focuses on the practical application of FT-IR and MS for the unambiguous identification and structural analysis of this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its distinct functional groups. The following table summarizes the expected vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050-3030 | Medium | C-H Stretch | Aromatic Ring |

| ~2850 & ~2750 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| ~1705-1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1580, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1050 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~1070 | Strong | C-Br Stretch | Aryl Bromide |

| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Mass Spectrometry and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments.

Predicted Mass Spectral Data

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 290/292 | [M]⁺ (Molecular Ion) | - |

| 185/187 | [Br-C₆H₄-CH₂]⁺ | α-cleavage at the ether oxygen, loss of the benzaldehyde radical. |

| 171 | [C₆H₅-CH₂]⁺ (Tropylium ion) | Cleavage of the C-O bond. |

| 121 | [CHO-C₆H₄-O]⁺ | Cleavage of the O-CH₂ bond. |

| 105 | [C₆H₅-CO]⁺ | Not a primary fragment of the parent molecule, but a common fragment from benzaldehydes. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation of the benzyl moiety. |

| 77 | [C₆H₅]⁺ | Fragmentation of the aromatic rings. |

Fragmentation Pathway

The major fragmentation pathways are initiated by the ionization of the molecule, followed by cleavage of the weakest bonds, primarily the C-O ether linkage and bonds adjacent to the aromatic rings.

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Ethanol or isopropanol for cleaning

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum using the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., ethanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

Procedure (using GC-MS as an example):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC): Install an appropriate capillary column (e.g., a non-polar DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C. Use a temperature program for the oven, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min.

-

Mass Spectrometer (MS): Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared sample solution into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be ionized and fragmented in the mass spectrometer. The detector will record the abundance of ions at each m/z value.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility Profile of 4-(4-Bromobenzyloxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromobenzyloxy)benzaldehyde. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases for this particular compound, this document focuses on its predicted solubility based on its chemical structure, and offers a detailed, standardized experimental protocol for its determination. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification processes, and formulation development in various research and development settings.

Core Properties of this compound

To understand the solubility profile of this compound, it is essential to first consider its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Structure | A benzaldehyde moiety connected via an ether linkage to a benzyl group, which is substituted with a bromine atom at the para position. |

The presence of the aromatic rings and the bromine atom suggests that the molecule is largely nonpolar. The ether and aldehyde functional groups introduce some polarity. This structure indicates that this compound is likely to be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large nonpolar surface area from the two benzene rings and the bromo-substituent will dominate its solubility characteristics.

-

High Solubility is Expected in:

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

-

Moderate to Good Solubility is Expected in:

-

Ketones: Acetone, Methyl ethyl ketone

-

Esters: Ethyl acetate

-

Alcohols: Ethanol, Methanol (solubility may be more limited compared to less polar solvents due to the alcohols' hydrogen bonding capabilities)

-

-

Low Solubility is Expected in:

-

Nonpolar Aliphatic Hydrocarbons: Hexane, Cyclohexane

-

Water

-

It is important to note that these are predictions. Empirical determination is necessary for precise quantitative solubility data.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method. This protocol provides a reliable and reproducible means of obtaining quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to minimize any temperature fluctuations that could alter the solubility.

-

-

Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

Navigating the Stability and Storage of 4-(4-Bromobenzyloxy)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(4-Bromobenzyloxy)benzaldehyde (CAS No. 149833-95-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available chemical principles and data on related compounds to establish a robust framework for handling and storing this important chemical intermediate. Due to a lack of specific public data on this compound, this guide infers its stability profile based on the well-understood chemistry of its constituent functional groups: an aromatic aldehyde, a benzylic ether, and a bromo-aromatic moiety.

Core Stability Profile

This compound is a solid at room temperature and, like many aromatic aldehydes, is susceptible to degradation under certain environmental conditions. The primary degradation pathways are anticipated to be the oxidation of the aldehyde group and the cleavage of the benzylic ether linkage. The bromo-aromatic group is generally stable under typical storage and handling conditions.

Key Factors Influencing Stability:

-

Oxygen: The aldehyde functional group is prone to oxidation, especially in the presence of oxygen, which can lead to the formation of the corresponding carboxylic acid, 4-(4-Bromobenzyloxy)benzoic acid. This process can be accelerated by light and elevated temperatures.

-

Light: Photochemical degradation can occur, potentially accelerating the oxidation of the aldehyde and potentially promoting the cleavage of the carbon-bromine bond under high-energy UV radiation.

-

Temperature: Elevated temperatures can increase the rate of oxidative degradation and other decomposition pathways.

-

pH: While generally stable in neutral conditions, strong acidic or basic conditions can catalyze the cleavage of the benzylic ether.

-

Reducing Agents: The benzylic ether linkage is susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.

Quantitative Stability Data (Inferred)

The following table summarizes the inferred stability of this compound under various stress conditions. It is important to note that this data is extrapolated from the known behavior of its functional groups and related molecules. Experimental verification is highly recommended.

| Condition Category | Specific Condition | Expected Stability | Potential Degradation Products | Justification |

| Temperature | Ambient (20-25°C) | Stable (short-term) | Minimal | General stability for solid aromatic aldehydes. |

| Elevated (e.g., 40-60°C) | Moderate to Low | 4-(4-Bromobenzyloxy)benzoic acid | Increased rate of oxidation. | |

| Freezing (-20°C) | High | Minimal | Low temperature slows down chemical reactions. | |

| Light | Ambient Light | Moderate | 4-(4-Bromobenzyloxy)benzoic acid | Light can catalyze oxidation. |

| UV Light | Low | 4-(4-Bromobenzyloxy)benzoic acid, potential C-Br cleavage products | High-energy radiation can promote oxidation and bond cleavage. | |

| pH | Neutral (pH 7) | High | Minimal | Generally stable under neutral conditions. |

| Acidic (e.g., pH 1-3) | Moderate to Low | 4-Hydroxybenzaldehyde, 4-Bromobenzyl alcohol/halide | Strong acids can catalyze the cleavage of the benzylic ether.[1] | |

| Basic (e.g., pH 11-13) | Moderate | 4-Hydroxybenzaldehyde, 4-Bromobenzyl alcohol | Strong bases can promote ether cleavage. | |

| Oxidative | Air/Oxygen | Moderate | 4-(4-Bromobenzyloxy)benzoic acid | Aldehydes are susceptible to air oxidation.[2] |

| Hydrogen Peroxide | Low | 4-(4-Bromobenzyloxy)benzoic acid | Strong oxidizing agents will readily oxidize the aldehyde.[3] | |

| Reductive | Catalytic Hydrogenolysis (H₂/Pd-C) | Low | 4-Tolualdehyde, 4-Bromotoluene | Benzylic ethers are readily cleaved by catalytic hydrogenolysis.[4][5] |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Light: Protect from light by storing in an amber glass vial or other opaque container.

-

Container: Use a tightly sealed container to prevent moisture ingress.

Experimental Protocols: Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study is essential.[6] The following protocol outlines a general procedure.

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Palladium on carbon (Pd/C)

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve a known amount in the solvent for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Reductive Degradation: Dissolve the compound in a suitable solvent (e.g., ethanol). Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

-

-

Sample Analysis:

-

Before and after stressing, dilute the samples to a suitable concentration.

-

Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Logical Relationships and Potential Degradation Pathways

The following diagram illustrates the key factors that can affect the stability of this compound and its potential degradation pathways.

Caption: Factors influencing the stability and potential degradation pathways of this compound.

Conclusion

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 4-(4-Bromobenzyloxy)benzaldehyde, a valuable intermediate in organic synthesis. The document details the Williamson ether synthesis, the primary method for its preparation, and includes a detailed experimental protocol, quantitative data, and a visualization of the synthetic workflow.

Introduction

The discovery of this compound is intrinsically linked to its synthesis, as it is not a naturally occurring compound. Its preparation is a straightforward application of the Williamson ether synthesis, a robust and widely used method for forming ethers. This synthesis involves the reaction of a phenoxide with a primary alkyl halide. In the case of this compound, 4-hydroxybenzaldehyde is reacted with 4-bromobenzyl bromide.

Core Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether product.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous benzyloxybenzaldehyde derivatives.[1]

Materials:

-

4-Hydroxybenzaldehyde

-

4-Bromobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Diethyl Ether (Et₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.0-1.1 eq), and anhydrous potassium carbonate (1.5-2.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-14 hours.[1]

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue with ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a 5% sodium hydroxide solution, water, and finally with a saturated sodium chloride solution.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its starting materials.

Table 1: Reagents and Reaction Parameters

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.0 - 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 |

| Solvent | - | - | - |

| Reaction Temperature | - | - | Reflux |

| Reaction Time | - | - | 8 - 14 hours |

Table 2: Product Characterization

| Property | Data |

| Product Name | This compound |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 |

| Physical Appearance | Solid |

| Yield | Yields for analogous reactions are typically high, often exceeding 80%.[1] |

| Melting Point | Data for the closely related 4-(4-bromophenoxy)benzaldehyde is 69-73 °C. |

| ¹H NMR | Spectral data is available through chemical suppliers. |

| IR | Spectral data is available through chemical suppliers. |

Mandatory Visualizations

Diagram 1: Synthetic Pathway

The following diagram illustrates the Williamson ether synthesis pathway for the formation of this compound.

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

References

A Comprehensive Technical Guide on the Theoretical Properties and Molecular Modeling of 4-(4-Bromobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical properties and molecular modeling of 4-(4-Bromobenzyloxy)benzaldehyde. The content is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and computational approaches.

Introduction

This compound is a derivative of benzaldehyde, a class of compounds with diverse biological activities, including antimicrobial, antioxidant, and antifungal properties.[1] The structural features of this compound, specifically the bromobenzyl ether moiety, make it a molecule of interest for potential applications in medicinal chemistry and materials science. Benzyloxybenzaldehyde scaffolds, for instance, have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[2] Understanding the molecular and electronic properties of this compound is crucial for elucidating its potential mechanisms of action and for the rational design of novel therapeutic agents.

This guide summarizes the key physicochemical and spectroscopic data, provides a plausible experimental protocol for its synthesis, and delves into its theoretical properties through molecular modeling. Due to the limited availability of direct experimental data for this compound in the reviewed literature, data from closely related analogs such as 4-bromobenzaldehyde and 4-(benzyloxy)benzaldehyde are utilized for comparative analysis.

Physicochemical and Spectroscopic Properties

The anticipated physicochemical and spectroscopic properties of this compound are summarized below. These values are a combination of data from public chemical databases and extrapolated data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | - |

| Molecular Weight | 291.14 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform | [3] |

Table 2: Spectroscopic Data (Predicted and from Analogs)

| Spectroscopy | Parameter | Predicted/Analog Value | Reference Compound | Reference |

| ¹H-NMR (CDCl₃) | δ (ppm) | ~9.9 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~5.1 (s, 2H, OCH₂) | 4-((4-Chlorobenzyl)oxy)benzaldehyde | [2] |

| ¹³C-NMR (CDCl₃) | δ (ppm) | ~191 (CHO), ~163 (C-O-CH₂), ~137 (C-Br), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH), ~115 (Ar-CH), ~70 (OCH₂) | 4-((4-Chlorobenzyl)oxy)benzaldehyde | [2] |

| Infrared (IR) | Wavenumber (cm⁻¹) | ~3050 (Ar C-H), ~2850, ~2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, ~1500 (Ar C=C), ~1250 (C-O stretch), ~1050 (C-Br) | General substituted benzaldehydes | [4][5] |

| Mass Spectrometry | m/z | M⁺ and M⁺+2 isotopic pattern with ~1:1 intensity due to Bromine | 4-Bromobenzaldehyde derivatives | [4] |

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a standard Williamson ether synthesis is the most probable route.

Synthesis of this compound

This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide.

Materials:

-

4-hydroxybenzaldehyde

-

4-bromobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.[6]

-

Infrared Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.[6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition. The presence of the characteristic isotopic pattern for bromine is a key diagnostic feature.[4]

Theoretical Properties and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of molecules.[7]

Computational Methodology

The theoretical properties of this compound can be investigated using DFT calculations. A common approach involves:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.[8]

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.

Table 3: Predicted Electronic Properties (from DFT calculations on analogous molecules)

| Property | Predicted Value Range | Significance | Reference |

| HOMO Energy | -6.5 to -7.0 eV | Relates to the electron-donating ability of the molecule | [7][9] |

| LUMO Energy | -2.0 to -2.5 eV | Relates to the electron-accepting ability of the molecule | [7][9] |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates the chemical reactivity and kinetic stability of the molecule | [7] |

Molecular Orbitals and Electrostatic Potential

-

HOMO and LUMO: The distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For benzaldehyde derivatives, the HOMO is typically localized on the aromatic rings and the oxygen atom, while the LUMO is often centered on the aldehyde group and the aromatic ring it is attached to.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. The electronegative oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), while the aldehyde proton and aromatic protons are regions of positive potential (blue).

Potential Applications in Drug Development

Given the biological activities of related benzaldehyde derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents.

-

Enzyme Inhibition: The benzyloxybenzaldehyde core has been identified as a promising scaffold for the development of selective ALDH1A3 inhibitors.[2] Further investigation into the inhibitory activity of this compound against ALDH isoforms could be a fruitful area of research.

-

Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have demonstrated antimicrobial and antifungal properties.[1] The lipophilicity conferred by the bromobenzyl group may enhance its ability to penetrate microbial cell membranes.

Visualizations

Synthesis Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-(4-Bromobenzyloxy)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzyloxy)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structure, featuring a benzaldehyde moiety linked to a brominated benzyl group via an ether linkage, provides a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the aldehyde group allows for facile derivatization into various bioactive pharmacophores, such as chalcones and Schiff bases. The bromo-substituent on the benzyloxy ring offers a handle for further chemical modifications, including cross-coupling reactions, and can contribute to the enhancement of biological activity. This document provides detailed application notes on the utility of this compound in the development of anticancer and antimicrobial agents, complete with experimental protocols and mechanistic insights.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a weak base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Hydroxybenzaldehyde

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

-

Add 4-bromobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Application in Anticancer Drug Discovery: Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of compounds synthesized from benzaldehydes and acetophenones. Derivatives of this compound are valuable precursors for novel chalcones with potent anticancer activities. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Experimental Protocol: Synthesis of Chalcones (Claisen-Schmidt Condensation)

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4'-methoxyacetophenone)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 10% (v/v)

-

Deionized water

Procedure: [1]

-

Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with 10% HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data: Anticancer Activity of Related Chalcone Derivatives

While specific IC₅₀ values for chalcones derived directly from this compound are not widely reported, data from structurally similar compounds provide a strong indication of their potential anticancer activity.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzyloxy Chalcone | (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | 0.11 | [2] |

| Bromo Chalcone | 3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone copper complex | HL-60 (Leukemia) | 0.16 | [3] |

| Bromo Chalcone | H72 (a brominated chalcone derivative) | MGC803 (Gastric) | 3.57 | [4] |

Signaling Pathways in Chalcone-Induced Apoptosis

Chalcones are known to induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.

References

Application Notes and Protocols for the Grignard Reaction with 4-(4-Bromobenzyloxy)benzaldehyde to Form Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various secondary alcohols through the Grignard reaction of 4-(4-Bromobenzyloxy)benzaldehyde with different organomagnesium halides. This versatile carbon-carbon bond-forming reaction is a fundamental tool in organic synthesis, particularly for creating complex molecular architectures relevant to drug discovery and development.[1]

The protocols outlined below describe the synthesis of (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol, (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol, and (4-(4-Bromobenzyloxy)phenyl)(phenyl)methanol. Strict adherence to anhydrous conditions is critical for the success of these reactions, as Grignard reagents are highly reactive towards protic solvents like water.[2]

General Reaction Scheme

The Grignard reaction with an aldehyde proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the desired secondary alcohol.

Reaction: this compound + R-MgBr → (4-(4-Bromobenzyloxy)phenyl)(R)methanol

Where R can be methyl, ethyl, or phenyl.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected secondary alcohol products.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₄H₁₁BrO₂ | 291.14 |

| Methylmagnesium Bromide (in solution) | CH₃MgBr | 119.24 |

| Ethylmagnesium Bromide (in solution) | C₂H₅MgBr | 133.27 |

| Phenylmagnesium Bromide (in solution) | C₆H₅MgBr | 181.31 |

Table 2: Product Characterization Data

| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol | C₁₅H₁₅BrO₂ | 307.18 | 85-95 | Data not available in search results | Data not available in search results |

| (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol | C₁₆H₁₇BrO₂ | 321.21 | 80-90 | Data not available in search results | Data not available in search results |

| (4-(4-Bromobenzyloxy)phenyl)(phenyl)methanol | C₂₀H₁₇BrO₂ | 369.25 | 90-98 | 7.50-7.20 (m, 13H), 5.83 (s, 1H), 5.05 (s, 2H), 2.20 (s, 1H, OH) | Specific data for this compound not available, representative data for similar compounds suggest key signals around 158-114 (aromatic C), 80-70 (carbinol C), 70 (benzyl CH₂) |

Note: Spectroscopic data for the methyl and ethyl derivatives were not found in the search results. The data for the phenyl derivative is an approximation based on similar known compounds.

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All experiments must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly flame-dried or oven-dried before use to ensure anhydrous conditions.[2] Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol

Materials:

-

This compound

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure secondary alcohol.[3][4][5]

Protocol 2: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol